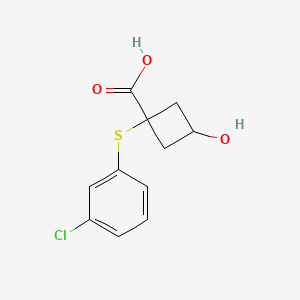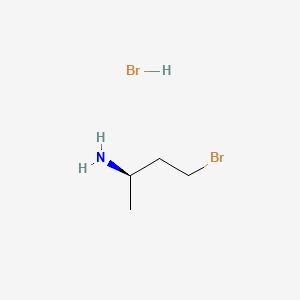
(2R)-4-bromobutan-2-aminehydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-4-bromobutan-2-aminehydrobromide is an organic compound with a bromine atom attached to the fourth carbon of a butane chain and an amine group attached to the second carbon. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-4-bromobutan-2-aminehydrobromide typically involves the bromination of butan-2-amine. One common method is to react butan-2-amine with hydrobromic acid and a brominating agent such as phosphorus tribromide (PBr3) under controlled conditions. The reaction is carried out at a low temperature to prevent side reactions and to ensure the selective bromination at the fourth carbon position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This method ensures high yield and purity of the product. The use of automated systems for monitoring and adjusting reaction parameters is common to achieve consistent results.
Chemical Reactions Analysis
Types of Reactions
(2R)-4-bromobutan-2-aminehydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide ions (OH-) or amines.
Oxidation Reactions: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction Reactions: The compound can be reduced to form butan-2-amine by removing the bromine atom.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Substitution: 4-hydroxybutan-2-amine.
Oxidation: 4-bromobutan-2-imine or 4-bromobutan-2-nitrile.
Reduction: Butan-2-amine.
Scientific Research Applications
(2R)-4-bromobutan-2-aminehydrobromide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of compounds with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R)-4-bromobutan-2-aminehydrobromide involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the amine group can form hydrogen bonds with biological molecules. These interactions can affect the activity of enzymes and other proteins, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-bromobutan-1-amine: Similar structure but with the amine group at the first carbon.
2-bromobutan-2-amine: Bromine and amine groups on the same carbon.
4-chlorobutan-2-amine: Chlorine atom instead of bromine.
Uniqueness
(2R)-4-bromobutan-2-aminehydrobromide is unique due to its specific configuration and the presence of both bromine and amine groups at distinct positions on the butane chain. This unique structure allows it to participate in a variety of chemical reactions and makes it valuable in research and industrial applications.
Properties
CAS No. |
2803755-67-9 |
|---|---|
Molecular Formula |
C4H11Br2N |
Molecular Weight |
232.94 g/mol |
IUPAC Name |
(2R)-4-bromobutan-2-amine;hydrobromide |
InChI |
InChI=1S/C4H10BrN.BrH/c1-4(6)2-3-5;/h4H,2-3,6H2,1H3;1H/t4-;/m1./s1 |
InChI Key |
DUNYJJMVWIDOPH-PGMHMLKASA-N |
Isomeric SMILES |
C[C@H](CCBr)N.Br |
Canonical SMILES |
CC(CCBr)N.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



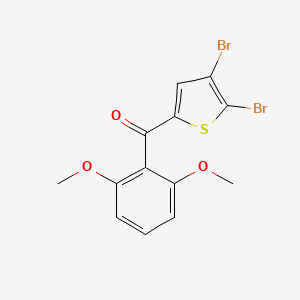
![{3-Oxa-7-azabicyclo[3.3.1]nonan-9-yl}methanolhydrochloride](/img/structure/B13564700.png)

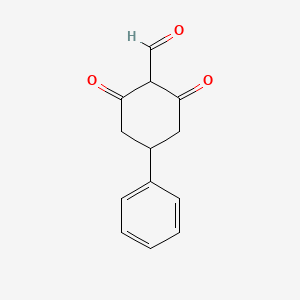

![{1-[(3R)-oxolan-3-yl]-1H-pyrazol-4-yl}boronic acid](/img/structure/B13564717.png)
![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-7-oxaspiro[3.5]nonan-1-one](/img/structure/B13564724.png)
![4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-ol](/img/structure/B13564738.png)
![5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-7-amine](/img/structure/B13564742.png)
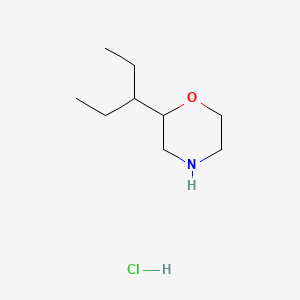
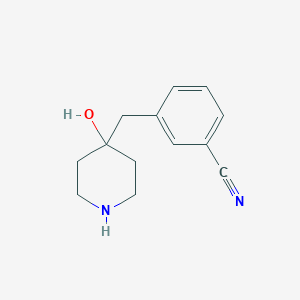
![2-Amino-3-[(3-aminopropyl)sulfanyl]propanoic acid dihydrochloride](/img/structure/B13564769.png)
